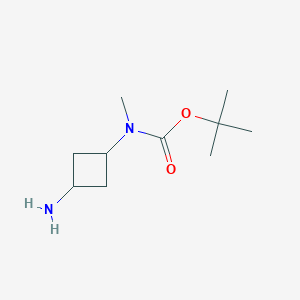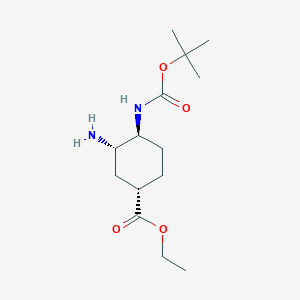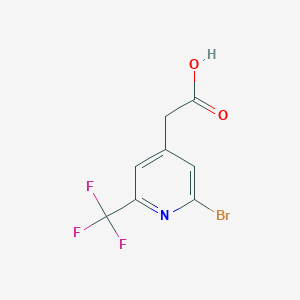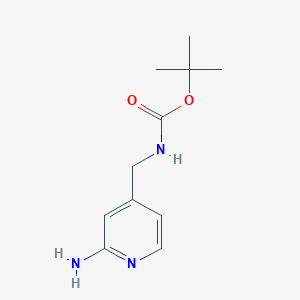
tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 . It is provided by BOC Sciences, a world-leading provider of special chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate plays a crucial role in the synthesis of various biologically active compounds. It serves as an important intermediate in the synthesis of compounds like omisertinib (AZD9291), which have significant biological activity. For example, Zhao et al. (2017) developed a rapid synthetic method for a similar compound, demonstrating its importance in drug synthesis and its contribution to the field of medicinal chemistry (Zhao et al., 2017).
Crystallography and Molecular Structure
The compound is also significant in crystallography and the study of molecular structures. Baillargeon et al. (2017) explored the crystal structures of tert-butyl carbamate derivatives, which are part of an isostructural family of compounds. These studies are vital for understanding the molecular interactions and properties of these compounds (Baillargeon et al., 2017).
Organic Synthesis and Reactions
In organic synthesis, this compound derivatives have been studied for various reactions and syntheses. For example, Das et al. (2016) investigated the synthesis and structural characteristics of two carbamate derivatives, shedding light on the nature of interactions and crystal packing of these molecules (Das et al., 2016).
Applications in Catalysis
This compound also finds application in catalysis. The group 10 metal aminopyridinato complexes, synthesized using derivatives of tert-butyl carbamate, have been applied in various catalytic processes. Deeken et al. (2006) described their use in Suzuki cross-coupling catalysts and polymerization processes, showcasing the versatility of these compounds in catalytic applications (Deeken et al., 2006).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKROKSMVFTCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474809-21-7 | |
| Record name | TERT-BUTYL ((2-AMINOPYRIDIN-4-YL)METHYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



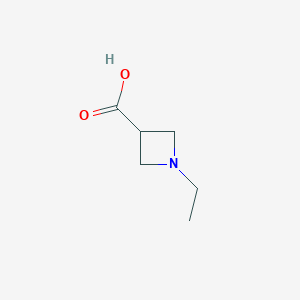
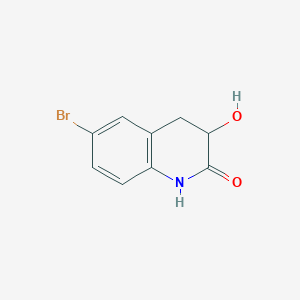
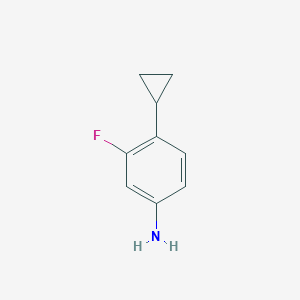
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)

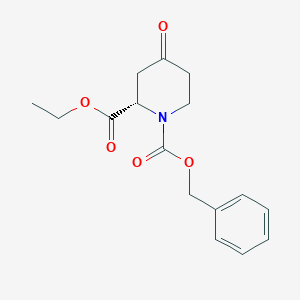

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)

